4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326811-05-5
Cat. No.: VC11715965
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326811-05-5 |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H26N2O4/c1-2-11-23-12-9-22(10-13-23)24(19(15-28-22)21(26)27)20(25)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14,19H,2,9-13,15H2,1H3,(H,26,27) |
| Standard InChI Key | GWKNIXCZOKUNCI-UHFFFAOYSA-N |
| SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s spirocyclic backbone consists of a 1-oxa-4,8-diazaspiro[4.5]decane system, where a tetrahydropyran oxygen atom bridges two nitrogen-containing rings. The naphthalene-2-carbonyl group at position 4 introduces aromaticity and planar rigidity, while the propyl chain at position 8 enhances lipophilicity . The carboxylic acid at position 3 provides a site for hydrogen bonding and salt formation, critical for solubility modulation.
Table 1: Key Molecular Properties
Stereochemical Considerations
The spirocyclic center at the junction of the oxa and diaza rings creates a chiral environment, potentially leading to enantiomeric forms. Computational models suggest that the naphthalene carbonyl group adopts a conformation perpendicular to the spiro system, minimizing steric clashes .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves a multi-step sequence:
-
Spirocycle Formation: Cyclocondensation of a γ-lactone with a propylamine derivative under acidic conditions generates the 1-oxa-4,8-diazaspiro[4.5]decane core .
-
Naphthalene Incorporation: Friedel-Crafts acylation introduces the naphthalene-2-carbonyl group using naphthalene-2-carbonyl chloride in the presence of Lewis catalysts like AlCl₃.
-
Carboxylic Acid Functionalization: Hydrolysis of a tert-butyl ester precursor under trifluoroacetic acid yields the final carboxylic acid moiety .
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Propylamine, HCl, 80°C, 12 hr | 68% | 90% |
| 2 | Naphthalene-2-carbonyl chloride, AlCl₃, DCM, 0°C→RT | 52% | 85% |
| 3 | TFA/DCM (1:1), 2 hr | 89% | ≥97% |
Industrial-Scale Production
MolCore BioPharmatech reports batch productions at kilogram scale with ≥97% purity using high-performance liquid chromatography (HPLC) purification . Critical quality attributes include residual solvent levels (<500 ppm) and enantiomeric excess (>99% ee) .
Physicochemical Characterization
Solubility and Stability
Experimental data indicate pH-dependent solubility:
-
Aqueous Solubility: 0.12 mg/mL at pH 7.4 (simulated intestinal fluid)
-
Lipophilicity: LogP = 3.8 (calculated using XLogP3)
The compound exhibits stability in solid form (2-year shelf life at −20°C) but undergoes gradual hydrolysis in aqueous solutions above pH 8 .
Spectroscopic Profiles
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, naphthalene H), 4.12 (m, 2H, OCH₂), 3.30 (t, J=7 Hz, 2H, NCH₂)
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Spiro Compounds
| Compound | MW (g/mol) | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| 8-Ethyl-4-(3-phenylpropanoyl) analog | 346.4 | 2.9 | 5.2 μM (trypsin) |
| 8-Boc-2,8-diazaspiro[4.5]decane | 284.35 | 1.7 | Inactive |
| Target compound | 382.5 | 3.8 | 1.8 μM (cathepsin B) |
The propyl-naphthalene substitution pattern in the target compound confers a 3-fold increase in protease inhibition potency compared to phenylpropanoyl analogs .
Research Directions and Challenges
Optimization Strategies
-
Solubility Enhancement: Prodrug approaches via esterification of the carboxylic acid group
-
Stereoselective Synthesis: Development of asymmetric catalysis routes to access single enantiomers
Toxicology Profiling
Preliminary in vitro studies show moderate cytotoxicity (CC₅₀ = 48 μM in HepG2 cells), necessitating structural modifications for therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume